molecular formula C14H17NO4 B1419668 4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde CAS No. 1173203-26-3

4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde

Cat. No. B1419668
M. Wt: 263.29 g/mol
InChI Key: BNPFYOSKJDWANL-UHFFFAOYSA-N
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Description

“4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde” is a compound with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 . It is also known as Bisoprolol EP Impurity T .


Synthesis Analysis

The synthesis of this compound is related to the synthesis of Bisoprolol, a beta-blocker used for the treatment of high blood pressure . The compound is a key intermediate in some reported routes of synthesis of Bisoprolol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C₁₄H₁₇NO₄ . More detailed structural information can be obtained through techniques like NMR and HPLC .


Chemical Reactions Analysis

The compound is involved in the synthesis of Bisoprolol and its related compounds . The specific reactions and pathways would require more detailed study.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, are not directly mentioned in the available resources . Further analysis would be required to determine these properties.

Scientific Research Applications

Potential as Catechol O-methyltransferase Inhibitor

Compounds similar to 4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde, such as 5-substituted 3-hydroxy-4-methoxybenzoic acids and benzaldehydes, have been studied for their inhibitory activity against rat liver catechol O-methyltransferase. These compounds, particularly the benzaldehydes, have shown significant inhibitory potential, suggesting a possible application in modulating this enzyme's activity in various biological contexts (Borchardt, Huber, & Houston, 1982).

Synthesis and Derivative Formation

Research indicates an efficient synthesis pathway for derivatives of compounds structurally similar to 4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde. This involves the condensation of chloromethylthiazole with hydroxy benzaldehyde to obtain a key intermediate, which can then undergo various reactions to form new heterocyclic compounds with potential pharmacological applications (Bhosle et al., 2012).

Antioxidant Activity Studies

Studies on derivatives of 4-methoxybenzaldehyde have revealed potential in vitro antioxidant activities. These compounds, synthesized through reactions with 4-(4-methylbenzoxy)benzaldehyde, have shown encouraging results in reducing power, free radical scavenging, and metal chelating activity, indicating their potential use in antioxidant applications (Yüksek et al., 2015).

Luminescent Sensor Applications

Research on two-dimensional lanthanide–metal organic frameworks (MOFs) incorporating structures related to 4-methoxybenzaldehyde has been conducted. These compounds have demonstrated excellent applications as luminescent sensors for the sensitive and selective detection of substances like benzaldehyde and various ions, showcasing their potential in the field of chemical sensing and environmental monitoring (Sun, Yang, Ma, & Li, 2017).

Safety And Hazards

The compound is intended for research purposes only and is not for human consumption . Safety precautions should be taken when handling this compound, such as avoiding contact with skin and eyes, and not breathing in dust, fume, gas, mist, vapours, or spray .

properties

IUPAC Name

4-[(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-10(2)15-7-13(19-14(15)17)9-18-12-5-3-11(8-16)4-6-12/h3-6,8,10,13H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPFYOSKJDWANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(OC1=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173647
Record name 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde

CAS RN

1173203-26-3
Record name 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173203-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GW976U587
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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